molecular formula C6H7NO2S B6340699 (R)-2-Thienylglycine CAS No. 65058-23-3

(R)-2-Thienylglycine

Cat. No.: B6340699
CAS No.: 65058-23-3
M. Wt: 157.19 g/mol
InChI Key: XLMSKXASROPJNG-YFKPBYRVSA-N
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Description

®-2-Thienylglycine is an organic compound that belongs to the class of amino acids It features a thienyl group attached to the alpha carbon of glycine, making it a chiral molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Thienylglycine typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method is the asymmetric hydrogenation of 2-thienylacrylic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of ®-2-Thienylglycine may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Thienylglycine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are used for forming amides, while alcohols and acid catalysts are used for esterification.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

®-2-Thienylglycine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions due to its structural similarity to natural amino acids.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Thienylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Thienylglycine: The enantiomer of ®-2-Thienylglycine, which may have different biological activities.

    2-Thienylalanine: Similar structure but with an additional methylene group.

    2-Thienylacetic acid: Lacks the amino group but retains the thienyl and carboxyl functionalities.

Uniqueness

®-2-Thienylglycine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in the design of chiral drugs and as a tool in stereochemical studies.

Properties

IUPAC Name

(2R)-2-amino-2-thiophen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMSKXASROPJNG-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315311
Record name L-(2-Thienyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65058-23-3, 43189-45-3
Record name L-(2-Thienyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65058-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Thienylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043189453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Thienylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(2-Thienyl)glycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-thienylglycine
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Synthesis routes and methods

Procedure details

Each thus obtained N-carbamoyl-2-(2-thienyl)glycine was subjected to decarbamoylation by reacting it with nitrous acid to give 2-(2-thienyl)glycine as follows: To a mixture of 5.0 g. of N-carbamoyl-D-(2-thienyl)glycine, 10 ml. of conc. HCl and a 100 ml. of a 50% aqueous acetic acid, 8.6 g. of a 20% aqueous solution of NaNO2 was added at 10° C. with stirring. After the completion of adding NaNO2, the reaction was carried out at 10° C. for 2 hours. The formed D-2-(2-thienyl)glycine was isolated by adsorption on an anion-exchange resin (commercially available under the registered trademark "Amberlite IR-120B" made by Rohm & Haas Co.) followed by elution with ammonia water. The fraction obtained was concentrated and neutralized with hydrochloric acid. D-2-(2-thienyl)glycine was collected and recrystallized from an aqueous ethanol. The amount of the obtained D-2-(2-thienyl)glycine was 2.9 g.
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